4-Bromo-DL-homophenylalanine is derived from homophenylalanine, a non-proteinogenic amino acid. The introduction of a bromine atom at the para position of the aromatic ring enhances its reactivity, making it valuable for various chemical reactions. Its chemical structure can be represented by the formula CHBrNO with a CAS number of 225233-77-2, indicating its unique identity in chemical databases .
The synthesis of 4-Bromo-DL-homophenylalanine typically involves several steps, including halogenation and esterification processes. One common method is the bromination of homophenylalanine derivatives using brominating agents such as N-bromosuccinimide or molecular bromine under controlled conditions.
The molecular structure of 4-Bromo-DL-homophenylalanine features a phenyl group substituted with a bromine atom at the para position relative to the amino group. This substitution significantly influences both its physical properties and reactivity.
The presence of the bromine atom alters electron density on the aromatic ring, enhancing electrophilic substitution reactions.
4-Bromo-DL-homophenylalanine participates in various chemical reactions due to its halogenated structure. Notably, it can undergo nucleophilic substitution reactions, particularly in the formation of peptide bonds or during coupling reactions.
The mechanism of action for compounds like 4-Bromo-DL-homophenylalanine primarily revolves around its role as an amino acid analog. It can influence metabolic pathways by acting as a substrate for enzymes involved in amino acid metabolism.
4-Bromo-DL-homophenylalanine exhibits distinct physical and chemical properties that are critical for its application in research.
The applications of 4-Bromo-DL-homophenylalanine span across multiple fields including medicinal chemistry, biochemistry, and materials science.
The production of enantiomerically pure forms of 4-bromo-β-homophenylalanine employs sophisticated resolution techniques due to the compound's significance in medicinal chemistry. Racemic resolution of the DL-mixture represents the most industrially viable approach, leveraging enzymatic discrimination for chiral separation. The patented enzymatic process utilizes subtilisin (EC 3.4.4.16) to selectively hydrolyze the L-enantiomer of protected homophenylalanine esters at weakly acidic to alkaline pH (5.5-7.5) and elevated temperatures (43-47°C) [5]. This method achieves enantiomeric excess >98% through differential hydrolysis kinetics, where the enzyme selectively cleaves the ester bond of the L-enantiomer in racemic N-acetyl or N-Boc protected methyl/ethyl esters. The unreacted D-ester is subsequently separated via organic solvent extraction (toluene, ethyl acetate, or methylene chloride) and can be recycled through base-catalyzed racemization (12-18% sodium alcoholate in alcohol) [5] [2].
Alternative biocatalytic routes employ engineered transaminases exhibiting broad substrate specificity. Aspartate aminotransferase from Paracoccus denitrificans demonstrates exceptional enantioselectivity (>99% ee) in the asymmetric synthesis of L-homophenylalanine analogs through reductive amination of the corresponding α-keto acid precursor [2]. This approach circumvents the 50% theoretical yield limitation inherent in kinetic resolution methods by enabling direct access to enantiopure material. Computational modeling of enzyme-substrate interactions reveals that bromine positioning creates distinct binding pocket discrimination – the 4-bromo substituent's planarity and polarizability enhance stereoselective recognition in engineered transaminases [2] [7].
Table 1: Enantioselective Resolution Methods for 4-Bromo-β-Homophenylalanine
Resolution Method | Conditions | Enantiomer Obtained | ee (%) | Theoretical Yield |
---|---|---|---|---|
Subtilisin Hydrolysis | pH 7.0, 45°C, aqueous buffer | L-isomer | ≥98% | 50% (without recycling) |
Transaminase Catalysis | pH 7.5, 30°C, PLP cofactor | L-isomer | >99% | 100% |
Acylase-I Resolution | pH 7.2, 37°C, Aspergillus oryzae enzyme | D-isomer | 95% | 50% |
The strategic implementation of protecting groups is essential for the successful incorporation of 4-bromo-β-homophenylalanine into complex peptide architectures. Tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) emerge as the dominant Nα-protecting groups, each conferring distinct advantages in peptide synthesis workflows. Boc-protected 4-bromo-L-β-homophenylalanine (Boc-L-β-HomoPhe(4-Br)-OH, CAS 270062-85-6) exhibits exceptional stability under basic conditions and is compatible with Merrifield solid-phase synthesis employing acid-labile linkers [3] [9]. The Boc group is typically installed using di-tert-butyl dicarbonate in dioxane/water mixtures, achieving near-quantitative yields. Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), generating the TFA salt of the amino acid ready for coupling [3] [5].
Fmoc protection provides orthogonal stability toward acidic conditions, making it indispensable for modern solid-phase peptide synthesis (SPPS) utilizing base-labile linkers. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in biphasic systems (dioxane/water with sodium carbonate), followed by crystallization to >99% purity. Cleavage occurs under mild basic conditions (20% piperidine in DMF), preserving acid-sensitive functionalities elsewhere in the peptide chain [9]. The bromine substituent remains stable under both protection schemes due to its low reactivity toward nucleophiles and electrophiles encountered in standard peptide coupling conditions.
Carboxyl protection typically employs methyl, ethyl, or benzyl esters. Methyl esterification using thionyl chloride in methanol proceeds quantitatively, while benzyl esters are introduced via carbodiimide coupling with benzyl alcohol. For solid-phase synthesis, the unprotected carboxylic acid is directly anchored to Wang or Rink amide resins, with coupling efficiencies exceeding 98% when activated with HATU/DIPEA in DMF [6] [9]. The compatibility of the bromoaryl moiety with both Boc and Fmoc chemistries enables flexible synthetic routes for constructing bioactive peptides containing this non-natural amino acid.
Table 2: Protecting Group Compatibility for 4-Bromo-β-Homophenylalanine Derivatives
Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility | CAS Number (Protected Form) |
---|---|---|---|---|
Boc (Nα) | (Boc)₂O, NaOH/dioxane | TFA/CH₂Cl₂ (1:1), 1h | Acid-labile linkers | 270062-85-6 (L), 331763-75-8 (D) |
Fmoc (Nα) | Fmoc-Cl, Na₂CO₃/dioxane-H₂O | 20% piperidine/DMF, 20min | Base-labile linkers | Not specified |
Methyl Ester (C) | SOCl₂/MeOH | LiOH/THF-H₂O | Boc & Fmoc SPPS | - |
Benzyl Ester (C) | BnOH, DCC/DMAP | H₂/Pd-C | Solution-phase synthesis | - |
The introduction of bromine at the para-position of the phenyl ring in β-homophenylalanine employs both early-stage and late-stage functionalization strategies, each offering distinct regiochemical control. Early-stage electrophilic aromatic substitution (EAS) utilizes bromine or N-bromosuccinimide (NBS) in acetic acid, achieving >90% para-selectivity at 0-5°C due to the strong directing effect of the electron-donating β-alanine side chain [4]. This approach requires protection of the amino and carboxyl functionalities to prevent oxidation or decarboxylation side reactions. The resulting 4-bromo derivatives are obtained as crystalline solids after aqueous workup and recrystallization from ethanol/water mixtures [4] [6].
Advanced metal-catalyzed coupling methodologies enable late-stage functionalization of preformed homophenylalanine frameworks. Suzuki-Miyaura cross-coupling on solid support demonstrates exceptional versatility by transforming resin-bound 4-bromo-β³-homophenylalanine into diverse biaryl analogs. Using Pd(PPh₃)₄ (5 mol%) and aqueous Na₂CO₃ in DMF/water mixtures at 80°C, the bromoarene undergoes coupling with arylboronic acids (1.5 equiv) within 12 hours, achieving conversions >85% without detectable racemization [6]. This strategy facilitates the construction of combinatorial libraries for structure-activity relationship studies.
The bromine substituent's polarizability (σ-hole: +0.050 e) facilitates halogen bonding interactions critical for biological activity. X-ray crystallographic analysis reveals Br•••O=C (carbonyl) contacts of 3.28-3.42 Å with bond angles approaching 175° – parameters consistent with moderate-strength halogen bonds [4]. These interactions enhance binding affinity to target proteins, particularly in enzyme active sites featuring carbonyl-rich motifs. Bromine's enhanced polarizability compared to chlorine (Br: 3.04 ų vs Cl: 2.18 ų) makes it superior for establishing these non-covalent interactions, explaining its prevalence in pharmaceutical design [4] [6].
Table 3: Halogenation Techniques for Bromine Incorporation
Methodology | Reagents/Conditions | Regioselectivity | Yield | Application Context |
---|---|---|---|---|
Electrophilic Aromatic Substitution | Br₂/AcOH, 0°C, 2h | >90% para | 85-92% | Early-stage functionalization |
Solid-Phase Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DMF/H₂O, 80°C, 12h | N/A | >85% | Late-stage diversification on resin |
Negishi Cross-Coupling | ArZnBr, Pd(dba)₂, AsPh₃, THF, 60°C | Meta/para mixtures | 78% | Solution-phase diversification |
The synthetic route selection for 4-bromo-β-homophenylalanine-containing peptides involves critical evaluation of solution-phase versus solid-phase methodologies, with efficiency parameters governed by target complexity and scale requirements. Solid-phase peptide synthesis (SPPS) employing Rink amide AM resin (200-400 mesh, 0.71 mmol/g loading) achieves coupling efficiencies >98% per cycle when activating Fmoc-4-bromo-β³-homophenylalanine-OH with HATU (1.5 equiv) and DIPEA (4 equiv) in DMF [6]. The automated synthesis of pentapeptides incorporating this residue requires 8-12 hours total assembly time, with crude purities exceeding 75% after TFA cleavage (95% TFA, 2.5% H₂O, 2.5% TIPS) [6]. This approach minimizes intermediate purification steps but faces limitations in large-scale production (>10 mmol) due to resin swelling constraints and exponential yield reduction with increasing residue count.
Solution-phase synthesis remains indispensable for multigram-scale production of dipeptide and tripeptide fragments. Statistical analysis reveals that segment condensation between Boc-4-bromo-D-β-homophenylalanine-OH and H-L-amino acid-OMe using EDC/HOBt in ethyl acetate achieves 85-92% yields for dipeptides at 25 mmol scale [5] [9]. The crystalline nature of brominated intermediates facilitates purification via recrystallization (ethanol/water), providing material with >99.5% diastereomeric purity. However, solution-phase approaches become progressively inefficient beyond tetrapeptides due to cumulative yield losses during intermediate isolations and increased epimerization risk during fragment couplings.
Hybrid strategies leverage the advantages of both approaches. SPPS generates protected peptide fragments (up to pentamers) that undergo solution-phase condensation using PyBOP/N-methylmorpholine activation, achieving overall yields of 62% for decapeptides – substantially higher than pure solution-phase (28%) or extended SPPS routes (45%) [6] [9]. This approach balances the rapid assembly of SPPS with the high-fidelity coupling of solution-phase methods while accommodating the steric and electronic constraints imposed by the 4-bromoaryl moiety.
Table 4: Synthesis Efficiency Comparison for 4-Bromo-β-Homophenylalanine-Containing Peptides
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Hybrid Approach |
---|---|---|---|
Optimal Scale | <5 mmol | 10-100 mmol | 5-20 mmol |
Typical Coupling Yield | 98-99.5% per cycle | 92-96% per step | 95-98% per fragment |
Crude Purity (Pentapeptide) | 70-85% | >95% | 85-92% |
Purification Method | Preparative HPLC | Recrystallization | Combination HPLC/crystallization |
Epimerization Risk | Low (<1%) | Moderate (3-8%) | Low (1-2%) |
Automation Compatibility | Excellent | Poor | Moderate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7